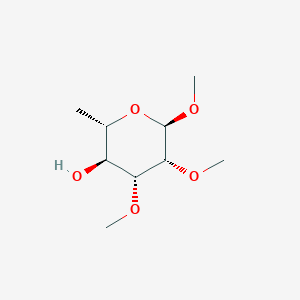

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol is a chemical compound with a complex stereochemistry. It belongs to the class of oxanes, which are six-membered ring structures containing one oxygen atom. This compound is characterized by the presence of three methoxy groups and one methyl group attached to the oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol typically involves the use of starting materials that contain the necessary functional groups. The synthetic route may include steps such as protection and deprotection of hydroxyl groups, methylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in laboratory synthesis but with adjustments to accommodate larger volumes and ensure cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol include:

- (2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-6-hydroxy-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .

- (2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-6-hydroxy-4-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol is a chemical compound with notable biological activities that have been the subject of various research studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups which contribute to its biological activity. Its molecular formula is C11H16O5 with a molecular weight of approximately 232.24 g/mol. The presence of methoxy groups enhances its solubility and reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells. In vitro studies demonstrate that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Neuroprotective Effects

The compound has shown promise in neuroprotection. A study highlighted its ability to inhibit neuroinflammation mediated by the NLRP3 inflammasome pathway. This pathway is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By downregulating pro-inflammatory cytokines like IL-1β and IL-18, this compound may help alleviate neuroinflammatory processes .

Anti-inflammatory Activity

In addition to its neuroprotective effects, the compound has demonstrated anti-inflammatory properties in various models. It has been observed to reduce the expression of inflammatory markers in cell lines treated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of NLRP3 Inflammasome : The compound's ability to inhibit the NLRP3 inflammasome suggests a mechanism by which it may reduce inflammation and cell death in neurodegenerative diseases.

- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Modulation of Cytokine Production : By affecting cytokine levels such as IL-1β and TNF-alpha, it can influence inflammatory responses.

Study on Neuroprotection

A significant study examined the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls .

Anti-inflammatory Effects in Animal Models

In vivo studies involving animal models of inflammation showed that administration of this compound led to a marked decrease in paw edema and inflammatory cytokine levels. This suggests potential therapeutic applications for inflammatory diseases .

Properties

Molecular Formula |

C9H18O5 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-4,5,6-trimethoxy-2-methyloxan-3-ol |

InChI |

InChI=1S/C9H18O5/c1-5-6(10)7(11-2)8(12-3)9(13-4)14-5/h5-10H,1-4H3/t5-,6-,7+,8+,9+/m0/s1 |

InChI Key |

GGSGGXYXAMNEQO-OFPUPOEVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)OC)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.